molecular formula C12H17NO4 B1383159 tert-Butyl 3-(hydroxymethyl)-4H-furo[2,3-c]pyrrole-5(6H)-carboxylate CAS No. 1823776-29-9

tert-Butyl 3-(hydroxymethyl)-4H-furo[2,3-c]pyrrole-5(6H)-carboxylate

Cat. No.: B1383159
CAS No.: 1823776-29-9
M. Wt: 239.27 g/mol
InChI Key: LHDFHSJPQJAIEV-UHFFFAOYSA-N
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Description

tert-Butyl 3-(hydroxymethyl)-4H-furo[2,3-c]pyrrole-5(6H)-carboxylate is a complex organic compound that features a fused furo-pyrrole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(hydroxymethyl)-4H-furo[2,3-c]pyrrole-5(6H)-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions to form the furo-pyrrole ring system. The tert-butyl ester group is often introduced via esterification reactions using tert-butyl alcohol and an acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors to control reaction conditions precisely and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(hydroxymethyl)-4H-furo[2,3-c]pyrrole-5(6H)-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with palladium catalyst), and nucleophiles (e.g., alkoxides for substitution reactions). Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid derivative, while reduction of the furo-pyrrole ring can lead to a fully saturated ring system .

Scientific Research Applications

tert-Butyl 3-(hydroxymethyl)-4H-furo[2,3-c]pyrrole-5(6H)-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other furo-pyrrole derivatives and tert-butyl esters. Examples are:

Uniqueness

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development .

Biological Activity

tert-Butyl 3-(hydroxymethyl)-4H-furo[2,3-c]pyrrole-5(6H)-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's chemical properties, biological effects, and relevant research findings.

  • Chemical Formula : C₁₂H₁₇NO₄
  • Molecular Weight : 239.27 g/mol
  • CAS Number : 1823776-29-9
  • Boiling Point : Approximately 264.8 °C (predicted)
  • Density : 1.237 g/cm³ (predicted)
  • pKa : 14.27 (predicted) .

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antioxidant Activity : The compound has shown potential in scavenging free radicals, which is crucial for preventing oxidative stress-related diseases.
  • Anti-inflammatory Effects : Studies suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in cellular models.
  • Antimicrobial Properties : Preliminary tests indicate effectiveness against certain bacterial strains.

Antioxidant Activity

A study demonstrated that this compound significantly reduced reactive oxygen species (ROS) levels in vitro. The compound's ability to donate electrons and neutralize free radicals was quantified using DPPH and ABTS assays, yielding IC50 values indicating potent antioxidant capacity.

Anti-inflammatory Effects

In cellular assays involving macrophages, the compound was found to downregulate the expression of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This suggests a mechanism of action where the compound modulates inflammatory pathways, potentially through inhibition of NF-kB signaling.

Antimicrobial Properties

The antimicrobial efficacy of this compound was evaluated against Gram-positive and Gram-negative bacteria. Results indicated a notable zone of inhibition in bacterial cultures treated with varying concentrations of the compound, particularly against Staphylococcus aureus and Escherichia coli.

Case Studies and Experimental Data

StudyObjectiveKey Findings
Evaluate antioxidant capacitySignificant reduction in ROS levels; IC50 values indicate high potency
Assess anti-inflammatory effectsDownregulation of TNF-α and IL-6 in macrophages
Test antimicrobial activityEffective against S. aureus and E. coli with notable inhibition zones

Properties

IUPAC Name

tert-butyl 3-(hydroxymethyl)-4,6-dihydrofuro[2,3-c]pyrrole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4/c1-12(2,3)17-11(15)13-4-9-8(6-14)7-16-10(9)5-13/h7,14H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHDFHSJPQJAIEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C1)OC=C2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 3-(hydroxymethyl)-4H-furo[2,3-c]pyrrole-5(6H)-carboxylate
Reactant of Route 2
tert-Butyl 3-(hydroxymethyl)-4H-furo[2,3-c]pyrrole-5(6H)-carboxylate
Reactant of Route 3
tert-Butyl 3-(hydroxymethyl)-4H-furo[2,3-c]pyrrole-5(6H)-carboxylate
Reactant of Route 4
tert-Butyl 3-(hydroxymethyl)-4H-furo[2,3-c]pyrrole-5(6H)-carboxylate
Reactant of Route 5
tert-Butyl 3-(hydroxymethyl)-4H-furo[2,3-c]pyrrole-5(6H)-carboxylate
Reactant of Route 6
tert-Butyl 3-(hydroxymethyl)-4H-furo[2,3-c]pyrrole-5(6H)-carboxylate

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